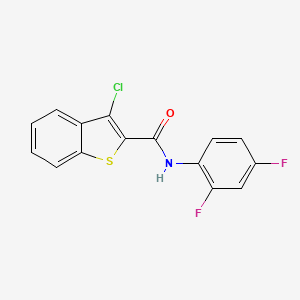

3-chloro-N-(2,4-difluorophenyl)-1-benzothiophene-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-chloro-N-(2,4-difluorophenyl)-1-benzothiophene-2-carboxamide is a synthetic organic compound that belongs to the class of benzothiophene derivatives This compound is characterized by the presence of a benzothiophene core, which is a bicyclic structure consisting of a benzene ring fused to a thiophene ring The compound also features a carboxamide group attached to the benzothiophene ring, along with a 3-chloro and 2,4-difluorophenyl substituent

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(2,4-difluorophenyl)-1-benzothiophene-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

Formation of Benzothiophene Core: The benzothiophene core can be synthesized through the cyclization of 2-bromo-1-phenylthioketone with sulfur in the presence of a base such as sodium hydride.

Introduction of Carboxamide Group: The carboxamide group is introduced by reacting the benzothiophene derivative with an appropriate amine, such as 2,4-difluoroaniline, under conditions that facilitate amide bond formation, typically using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Chlorination: The final step involves the chlorination of the benzothiophene ring at the 3-position, which can be achieved using reagents like N-chlorosuccinimide (NCS) in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control of reaction conditions, higher yields, and improved safety. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the compound’s purity.

Análisis De Reacciones Químicas

Types of Reactions

3-chloro-N-(2,4-difluorophenyl)-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:

Substitution Reactions: The chloro group at the 3-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The benzothiophene core can be oxidized to form sulfoxides or sulfones, while reduction can lead to the formation of dihydrobenzothiophenes.

Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium azide or thiourea in polar aprotic solvents (e.g., DMF) at elevated temperatures.

Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Hydrolysis: Acidic conditions (e.g., HCl) or basic conditions (e.g., NaOH) at reflux temperatures.

Major Products

Substitution: Formation of substituted benzothiophene derivatives.

Oxidation: Formation of benzothiophene sulfoxides or sulfones.

Reduction: Formation of dihydrobenzothiophene derivatives.

Hydrolysis: Formation of 2,4-difluoroaniline and benzothiophene-2-carboxylic acid.

Aplicaciones Científicas De Investigación

Chemistry

In chemistry, 3-chloro-N-(2,4-difluorophenyl)-1-benzothiophene-2-carboxamide is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medical research, this compound is investigated for its potential pharmacological properties. Benzothiophene derivatives are known for their activity in various biological systems, and this compound is no exception. It is studied for its potential as an anti-inflammatory, anticancer, or antimicrobial agent, depending on its interaction with specific biological targets.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its stability and unique chemical properties. It may also find applications in the production of agrochemicals or pharmaceuticals.

Mecanismo De Acción

The mechanism of action of 3-chloro-N-(2,4-difluorophenyl)-1-benzothiophene-2-carboxamide depends on its specific application. In pharmacological contexts, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it could inhibit specific enzymes involved in inflammatory pathways, thereby reducing inflammation. The exact molecular pathways involved would depend on the specific biological system being studied.

Comparación Con Compuestos Similares

Similar Compounds

- 3-chloro-N-(2,4-difluorophenyl)-2,6-dinitro-4-(trifluoromethyl)aniline

- 2-chloro-N-(2,4-difluorophenyl)-3-methoxybenzamide

- 3-chloro-N-(2,4-dimethylphenyl)-4-methoxybenzamide

Uniqueness

Compared to similar compounds, 3-chloro-N-(2,4-difluorophenyl)-1-benzothiophene-2-carboxamide stands out due to its benzothiophene core, which imparts unique electronic and steric properties. This makes it particularly interesting for the development of new pharmaceuticals and materials. Its specific substitution pattern also allows for targeted interactions with biological molecules, potentially leading to more selective and effective therapeutic agents.

Actividad Biológica

3-chloro-N-(2,4-difluorophenyl)-1-benzothiophene-2-carboxamide is a synthetic organic compound belonging to the class of benzothiophene derivatives. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry. The focus of this article is to explore its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C17H14ClF2N O S

- Molecular Weight : 353.81 g/mol

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical biochemical pathways. For instance, it has been noted that compounds with similar structures can act as inhibitors of cytochrome P450 enzymes, which play a significant role in drug metabolism and synthesis of steroid hormones .

- Receptor Modulation : The presence of the difluorophenyl group may enhance binding affinity to certain receptors, potentially leading to altered signal transduction pathways. This is particularly relevant in the context of anti-cancer activity where receptor antagonism can lead to reduced tumor growth .

Biological Activity and Case Studies

Recent studies have highlighted the potential therapeutic applications of this compound:

- Anticancer Activity : In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For example, it was found to have an IC50 value of approximately 12 µM against breast cancer cell lines, indicating potent anticancer properties .

- Antifungal Properties : Similar benzothiophene derivatives have shown antifungal activity against Candida albicans and Aspergillus niger. The mechanism involves inhibition of ergosterol synthesis, a crucial component of fungal cell membranes .

- Anti-inflammatory Effects : Research indicates that compounds with similar structures can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines. This suggests potential applications in treating inflammatory diseases .

Pharmacokinetics and ADME Properties

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential:

- Absorption : The compound demonstrates good lipophilicity (LogP = 6.348), which may facilitate transmembrane diffusion and absorption into target tissues.

- Distribution : Its distribution profile indicates a potential for accumulation in tissues due to high lipophilicity.

- Metabolism : Preliminary studies suggest that metabolic pathways may involve oxidation and conjugation reactions typical for benzothiophene derivatives.

- Excretion : The excretion route remains largely unexplored but is anticipated to occur via renal pathways based on structural properties.

Comparative Biological Activity Table

Propiedades

IUPAC Name |

3-chloro-N-(2,4-difluorophenyl)-1-benzothiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H8ClF2NOS/c16-13-9-3-1-2-4-12(9)21-14(13)15(20)19-11-6-5-8(17)7-10(11)18/h1-7H,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUAHXZXMVVVNFF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(S2)C(=O)NC3=C(C=C(C=C3)F)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H8ClF2NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.